molecular formula C20H16F2N2O3 B2719313 5-(benzyloxy)-N-(3,4-difluorophenyl)-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide CAS No. 1021248-87-2

5-(benzyloxy)-N-(3,4-difluorophenyl)-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide

Katalognummer: B2719313
CAS-Nummer: 1021248-87-2
Molekulargewicht: 370.356
InChI-Schlüssel: GCTAVMKUARNLKW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(benzyloxy)-N-(3,4-difluorophenyl)-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide is a chemical compound of significant interest in medicinal chemistry and drug discovery research. This dihydropyridine-2-carboxamide derivative is structurally characterized by key pharmacophores, including a benzyloxy moiety at the 5-position and a 3,4-difluorophenyl group on the carboxamide nitrogen. These features are commonly investigated for their potential to modulate biological activity and optimize drug-like properties, such as binding affinity and metabolic stability. Scientific literature indicates that structurally related N-(benzyloxy) pyrazole-4-carboxamide compounds have been designed and synthesized as potential antiproliferative agents, demonstrating potent inhibitory activity against specific kinase targets like MEK1 . Similarly, other carboxamide-based structures have been developed into clinically approved integrase strand transfer inhibitors for the treatment of HIV, highlighting the broader therapeutic relevance of this chemical class . Consequently, this compound serves as a valuable building block or intermediate for researchers exploring novel small-molecule inhibitors, conducting structure-activity relationship (SAR) studies, and developing new therapeutic agents targeting various diseases, particularly in the field of oncology.

Eigenschaften

IUPAC Name

N-(3,4-difluorophenyl)-1-methyl-4-oxo-5-phenylmethoxypyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16F2N2O3/c1-24-11-19(27-12-13-5-3-2-4-6-13)18(25)10-17(24)20(26)23-14-7-8-15(21)16(22)9-14/h2-11H,12H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCTAVMKUARNLKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=O)C=C1C(=O)NC2=CC(=C(C=C2)F)F)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16F2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions:

  • Initial Synthesis: The synthesis of 5-(benzyloxy)-N-(3,4-difluorophenyl)-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide typically starts with the preparation of the pyridine ring. A common precursor is methyl nicotinate, which undergoes a series of reactions including nitration, reduction, and cyclization to form the 1,4-dihydropyridine core.

  • Functional Group Additions: The benzyloxy group can be introduced through an etherification reaction using benzyl alcohol and an appropriate catalyst. The difluorophenyl group is attached through an amide bond formation with 3,4-difluoroaniline.

  • Reaction Conditions: Typical reaction conditions may involve solvents like dichloromethane, catalysts such as trifluoroacetic acid, and temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods: Industrial-scale production of this compound may involve optimized versions of the laboratory-scale reactions, with considerations for yield, purity, and scalability. Large-scale reactors, continuous flow systems, and automated purification processes ensure consistent production.

Analyse Chemischer Reaktionen

Types of Reactions:

  • Oxidation: This compound can undergo oxidation reactions, primarily affecting the methyl group or the pyridine ring, leading to the formation of aldehydes, ketones, or carboxylic acids.

  • Reduction: Reduction reactions may target the carbonyl groups, converting them into alcohols or amines.

  • Substitution: Electrophilic or nucleophilic substitution reactions can occur, especially at the benzene ring and the pyridine ring.

Common Reagents and Conditions:

  • Oxidation: Reagents like potassium permanganate, chromium trioxide, or Dess-Martin periodinane.

  • Reduction: Reagents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

  • Substitution: Conditions may involve halogenating agents, nucleophiles, or electrophiles in polar or non-polar solvents.

Major Products Formed: Products depend on the specific reaction and conditions. Oxidation can yield aldehydes or carboxylic acids; reduction can produce alcohols or amines; substitution may lead to halogenated derivatives or other functionalized products.

Wissenschaftliche Forschungsanwendungen

Chemistry:

  • Used as a building block in organic synthesis for creating complex molecules.

  • Studied for its reactivity and potential as a ligand in coordination chemistry.

Biology:

  • Investigated for its interactions with biological macromolecules, such as proteins and nucleic acids.

  • Used in biochemical assays to study enzyme kinetics and inhibition.

Medicine:

  • Explored for its potential pharmacological properties, including anti-inflammatory, analgesic, or anti-cancer activities.

  • Serves as a lead compound in drug discovery and development programs.

Industry:

  • Employed in the development of new materials, such as polymers or nanomaterials, due to its unique structural features.

  • Utilized in the formulation of specialty chemicals for various applications.

Wirkmechanismus

The compound exerts its effects through interactions with specific molecular targets. The benzyloxy and difluorophenyl groups enhance its binding affinity and specificity. Potential pathways involve:

  • Binding to enzyme active sites, inhibiting or modulating their activity.

  • Interacting with receptor sites on cell membranes, influencing signal transduction pathways.

  • Affecting gene expression by binding to DNA or RNA sequences.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural similarities with other 1,4-DHP derivatives, particularly those derived from kojic acid. Below is a comparative analysis of key analogues:

Compound ID/Name Core Structure Modifications Aniline Substituent Biological Activity (Tyrosinase Inhibition) Key Findings
Target Compound 1-methyl, 5-benzyloxy, 4-oxo 3,4-difluorophenyl Not explicitly reported Hypothesized enhanced binding due to electron-withdrawing fluorine groups
IIIa (from ) 1-methyl, 5-benzyloxy, 4-oxo Undisclosed substituent Concentration-dependent Moderate activity; structural flexibility may reduce potency
IIId (from ) 1-methyl, 5-benzyloxy, 4-oxo Nitro-substituted phenyl High inhibition Nitro group enhances electron withdrawal, improving enzyme interaction
AZ257 (from ) 1,4-DHP with thioether and cyano groups 4-bromophenyl Not tested Bromine’s steric bulk may hinder binding compared to fluorine
N-(3-acetylphenyl) analogue () 1-methyl, 5-benzyloxy, 4-oxo 3-acetylphenyl Not reported Acetyl group introduces electron-withdrawing effects but lacks fluorine’s polarity

Key Observations:

Substituent Effects: The 3,4-difluorophenyl group in the target compound likely improves binding affinity compared to non-halogenated analogues (e.g., IIIa) due to fluorine’s electronegativity and lipophilicity, which enhance interactions with tyrosinase’s active site . Nitro groups (as in IIId) exhibit stronger inhibition than fluorine, but they may introduce toxicity concerns, making fluorine a safer alternative for therapeutic applications . Bromine (AZ257) and acetyl () substituents are less optimal due to steric hindrance or reduced polarity .

Benzyloxy deprotection (via catalytic hydrogenation) in analogues like IIIa-d generates a free hydroxyl group, which may enhance solubility but reduce membrane permeability .

Synthetic Yields :

  • The target compound’s synthesis mirrors methods used for IIIa-d, achieving yields of 89–94% under reflux conditions . This efficiency is comparable to other 1,4-DHP derivatives, confirming the robustness of the condensation-hydrogenation approach.

Research Implications

The target compound’s 3,4-difluorophenyl group positions it as a promising candidate for tyrosinase inhibition, balancing potency and safety. Further studies should explore its IC50 values and compare them directly with nitro- and bromo-substituted analogues to validate its efficacy. Additionally, molecular docking studies could clarify the role of fluorine in enzyme binding .

Biologische Aktivität

5-(benzyloxy)-N-(3,4-difluorophenyl)-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its pharmacological potential.

Chemical Structure and Properties

The compound's chemical formula is C18H18F2N2O3C_{18}H_{18}F_{2}N_{2}O_{3} with a molecular weight of approximately 348.35 g/mol. It features a dihydropyridine core which is known for various biological activities, including antioxidant and anti-inflammatory properties.

Antiproliferative Activity

Recent studies have highlighted the antiproliferative effects of this compound against various cancer cell lines. For instance, it has shown significant activity against the MCF-7 breast cancer cell line with an IC50 value of approximately 3.1 µM. This suggests that modifications on the pyridine ring and the benzyloxy group can enhance the compound's effectiveness in inhibiting cancer cell growth.

Antioxidative Properties

The antioxidative capacity of 5-(benzyloxy)-N-(3,4-difluorophenyl)-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide has also been investigated. The compound demonstrated a strong ability to scavenge free radicals and reduce oxidative stress markers in vitro, which is crucial in preventing cellular damage associated with various diseases.

Anti-inflammatory Effects

In addition to its antiproliferative and antioxidative properties, the compound exhibited anti-inflammatory effects by inhibiting pro-inflammatory cytokines such as IL-1β and TNF-α. This was evidenced by a reduction in these cytokines in treated cell cultures compared to controls.

Structure-Activity Relationship (SAR)

The biological activity of 5-(benzyloxy)-N-(3,4-difluorophenyl)-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide can be attributed to specific structural features:

Structural FeatureImpact on Activity
Dihydropyridine CoreEssential for antiproliferative activity
Benzyloxy GroupEnhances lipophilicity and cellular uptake
3,4-Difluorophenyl SubstituentIncreases binding affinity to biological targets

Study 1: Anticancer Efficacy

In a study conducted by researchers examining various derivatives of dihydropyridine compounds, 5-(benzyloxy)-N-(3,4-difluorophenyl)-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide was found to significantly inhibit the proliferation of MCF-7 cells. The study utilized flow cytometry to analyze cell cycle distribution and apoptosis induction.

Study 2: In Vivo Anti-inflammatory Assessment

An in vivo model assessed the anti-inflammatory potential of the compound using carrageenan-induced paw edema in rats. The results indicated that treatment with the compound significantly reduced edema compared to control groups, suggesting its potential as an anti-inflammatory agent.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.